3-(3,4-Difluorophenyl)-5-nitrobenzoic acid
Description
3-(3,4-Difluorophenyl)-5-nitrobenzoic acid is an organic compound characterized by the presence of difluorophenyl and nitrobenzoic acid moieties
Properties
IUPAC Name |
3-(3,4-difluorophenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO4/c14-11-2-1-7(6-12(11)15)8-3-9(13(17)18)5-10(4-8)16(19)20/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPYUCIGUFAABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689623 | |
| Record name | 3',4'-Difluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261950-27-9 | |
| Record name | 3',4'-Difluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)-5-nitrobenzoic acid typically involves the nitration of 3-(3,4-Difluorophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluorophenyl group can undergo electrophilic substitution reactions, where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are used under controlled conditions.
Major Products Formed
Reduction: The major product formed is 3-(3,4-Difluorophenyl)-5-aminobenzoic acid.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
3-(3,4-Difluorophenyl)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The difluorophenyl group enhances the compound’s stability and bioavailability, making it a valuable scaffold for drug development.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorophenylacetic acid
- 3,4-Difluorophenylboronic acid
- 3,4-Difluorophenyl isocyanate
Uniqueness
3-(3,4-Difluorophenyl)-5-nitrobenzoic acid is unique due to the presence of both difluorophenyl and nitrobenzoic acid moieties, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
